molecular formula C13H22O4 B564717 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester CAS No. 1215738-07-0

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester

Cat. No.: B564717
CAS No.: 1215738-07-0
M. Wt: 249.358
InChI Key: KELSEWGOVCFKMN-GQEKAPENSA-N
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Description

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester is a synthetic organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their versatile properties and applications. This compound, in particular, is characterized by the presence of a deuterium-labeled propyl group, which can be useful in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: Propyl-d7 alcohol, propenyl carboxylic acid, ethanol

    Catalysts: Acidic catalysts like sulfuric acid

    Purification: Distillation or recrystallization to obtain the pure ester

Chemical Reactions Analysis

Types of Reactions

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate

    Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Substituted esters

Scientific Research Applications

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester has several applications in scientific research, including:

    Chemistry: Used as a labeled compound in tracer studies to understand reaction mechanisms

    Biology: Employed in metabolic studies to track the incorporation of deuterium-labeled compounds

    Medicine: Investigated for its potential use in drug development and pharmacokinetics

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester involves its interaction with specific molecular targets. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms. The compound may act by:

    Binding to enzymes: Affecting enzyme activity and metabolic processes

    Incorporation into biomolecules: Allowing for the tracking of metabolic pathways

Comparison with Similar Compounds

Similar Compounds

    2-Propenyl-propanedioic Acid Diethyl Ester: Similar structure but without deuterium labeling

    2-Propenyl-(propyl-d7)-butanedioic Acid Diethyl Ester: Similar structure with a different carbon chain length

Uniqueness

The presence of the deuterium-labeled propyl group in 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester makes it unique for use in tracer studies and detailed mechanistic investigations. This labeling provides insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

diethyl 2-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3/i2D3,6D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELSEWGOVCFKMN-GQEKAPENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676118
Record name Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215738-07-0
Record name Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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